Cas no 1805140-69-5 (Ethyl 4-cyano-2,6-dimethylphenylacetate)

Ethyl 4-cyano-2,6-dimethylphenylacetate is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. It offers high purity and stability, facilitating efficient reactions in organic synthesis. The compound's unique structural features contribute to its effectiveness in creating complex molecules, making it a valuable tool in medicinal chemistry research.
Ethyl 4-cyano-2,6-dimethylphenylacetate structure
1805140-69-5 structure
商品名:Ethyl 4-cyano-2,6-dimethylphenylacetate
CAS番号:1805140-69-5
MF:C13H15NO2
メガワット:217.263703584671
CID:5003844

Ethyl 4-cyano-2,6-dimethylphenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-2,6-dimethylphenylacetate
    • インチ: 1S/C13H15NO2/c1-4-16-13(15)7-12-9(2)5-11(8-14)6-10(12)3/h5-6H,4,7H2,1-3H3
    • InChIKey: QGFDVBASTVTAFW-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CC1C(C)=CC(C#N)=CC=1C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.1

Ethyl 4-cyano-2,6-dimethylphenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010011003-1g
Ethyl 4-cyano-2,6-dimethylphenylacetate
1805140-69-5 97%
1g
1,460.20 USD 2021-07-06
Alichem
A010011003-250mg
Ethyl 4-cyano-2,6-dimethylphenylacetate
1805140-69-5 97%
250mg
470.40 USD 2021-07-06
Alichem
A010011003-500mg
Ethyl 4-cyano-2,6-dimethylphenylacetate
1805140-69-5 97%
500mg
823.15 USD 2021-07-06

Ethyl 4-cyano-2,6-dimethylphenylacetate 関連文献

Ethyl 4-cyano-2,6-dimethylphenylacetateに関する追加情報

Ethyl 4-cyano-2,6-dimethylphenylacetate (CAS No. 1805140-69-5): A Comprehensive Overview in Modern Chemical Research

Ethyl 4-cyano-2,6-dimethylphenylacetate, identified by its unique chemical identifier CAS No. 1805140-69-5, represents a compound of significant interest in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its ethyl ester functionality and the presence of cyano and dimethyl substituents on a phenyl ring, has garnered attention due to its structural versatility and potential applications in the development of novel bioactive molecules.

The molecular structure of Ethyl 4-cyano-2,6-dimethylphenylacetate consists of a phenyl ring substituted with a cyano group at the 4-position and two methyl groups at the 2- and 6-positions, further modified by an acetic acid ethyl ester moiety. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for medicinal chemists exploring new pharmacophores. The cyano group, known for its ability to participate in hydrogen bonding and influence molecular polarity, while the methyl groups contribute to steric hindrance and can modulate binding interactions with biological targets.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways and disease mechanisms. The structural features of Ethyl 4-cyano-2,6-dimethylphenylacetate make it a promising candidate for such applications. Specifically, the cyano-substituted phenyl ring has been shown to interact effectively with heme-containing proteins and metalloenzymes, which are pivotal in numerous biological processes. This interaction potential has led to its investigation as a component in libraries designed for high-throughput screening (HTS) to identify novel therapeutic agents.

One of the most compelling aspects of Ethyl 4-cyano-2,6-dimethylphenylacetate is its utility as a building block in the synthesis of more complex molecules. The presence of both an ester group and a cyano group provides multiple sites for further functionalization, allowing chemists to tailor the properties of derived compounds for specific biological activities. For instance, the conversion of the ester group into other functionalities such as amides or carboxylic acids can yield derivatives with enhanced solubility or bioavailability. Similarly, the cyano group can be reduced to an amine or converted into other heterocycles, expanding the structural diversity of potential drug candidates.

Recent advancements in computational chemistry have further enhanced the utility of compounds like Ethyl 4-cyano-2,6-dimethylphenylacetate. Molecular modeling studies have demonstrated that this compound can effectively bind to various protein targets by leveraging its multiple interaction points. For example, simulations have shown that it can interact with enzymes involved in inflammation pathways by occupying pockets that are critical for substrate binding. These insights have guided experimental efforts toward optimizing analogs with improved binding affinities and selectivity.

The pharmaceutical industry has also explored the use of Ethyl 4-cyano-2,6-dimethylphenylacetate as an intermediate in the synthesis of drug candidates targeting neurological disorders. The phenolic core of this compound shares structural similarities with known neuroactive agents, suggesting its potential as a precursor for molecules that modulate neurotransmitter systems. Preliminary studies have indicated that derivatives derived from this scaffold may exhibit properties relevant to treating conditions such as Alzheimer's disease and Parkinson's disease by interacting with specific receptors or enzymes in the brain.

In addition to its pharmaceutical applications, Ethyl 4-cyano-2,6-dimethylphenylacetate has found utility in materials science research. Its ability to form stable complexes with metals has made it useful in developing catalysts for organic transformations. The cyano group's coordination properties allow it to act as a ligand in transition metal complexes, facilitating reactions such as cross-coupling and hydrogenation. These catalytic applications highlight the compound's versatility beyond traditional biological contexts.

The synthesis of Ethyl 4-cyano-2,6-dimethylphenylacetate itself presents an interesting challenge due to its complex functionalization requirements. Common synthetic routes involve multi-step processes starting from commercially available aromatic precursors such as dimethylaniline or p-toluidine derivatives. These processes typically involve halogenation followed by nucleophilic substitution or condensation reactions to introduce the cyano and ester functionalities. Recent improvements in synthetic methodologies have focused on enhancing yields and reducing side reactions through optimized reaction conditions and catalyst systems.

The safety profile of Ethyl 4-cyano-2,6-dimethylphenylacetate is another critical consideration in its application across various fields. While not classified as hazardous under standard laboratory conditions, appropriate handling procedures must be followed due to its reactivity with certain chemicals. Storage should be conducted in inert atmospheres away from strong acids or bases to prevent decomposition or unwanted side reactions. Furthermore, personal protective equipment (PPE) such as gloves and safety goggles is recommended when handling this compound to minimize exposure risks.

In conclusion, Ethyl 4-cyano-2,6-dimethylphenylacetate (CAS No. 1805140-69-5) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it valuable for drug discovery efforts targeting various diseases while also serving as a versatile building block for synthetic chemists exploring new molecular architectures. As computational tools continue to advance our understanding of molecular interactions at an atomic level; compounds like this will undoubtedly play an increasingly important role in developing next-generation therapeutics; materials; and catalytic systems.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd